m-PEG12-DBCO

PEG Linker Bioconjugation Solubility

m-PEG12-DBCO is a monofunctional polyethylene glycol (PEG) linker of the dibenzocyclooctyne (DBCO) class, consisting of a 12-unit PEG spacer chain terminated with a methoxy group and a reactive DBCO moiety. This heterobifunctional structure enables rapid, copper-free strain-promoted azide-alkyne cycloaddition (SPAAC) with azide-bearing biomolecules.

Molecular Formula C44H66N2O14
Molecular Weight 847.0 g/mol
Cat. No. B8104365
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namem-PEG12-DBCO
Molecular FormulaC44H66N2O14
Molecular Weight847.0 g/mol
Structural Identifiers
SMILESCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCC(=O)N1CC2=CC=CC=C2C#CC3=CC=CC=C31
InChIInChI=1S/C44H66N2O14/c1-49-16-17-51-20-21-53-24-25-55-28-29-57-32-33-59-36-37-60-35-34-58-31-30-56-27-26-54-23-22-52-19-18-50-15-14-45-43(47)12-13-44(48)46-38-41-8-3-2-6-39(41)10-11-40-7-4-5-9-42(40)46/h2-9H,12-38H2,1H3,(H,45,47)
InChIKeyXOSOJWKHYZQWGG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

m-PEG12-DBCO: Technical Specifications and Core Characteristics for Scientific Procurement


m-PEG12-DBCO is a monofunctional polyethylene glycol (PEG) linker of the dibenzocyclooctyne (DBCO) class, consisting of a 12-unit PEG spacer chain terminated with a methoxy group and a reactive DBCO moiety . This heterobifunctional structure enables rapid, copper-free strain-promoted azide-alkyne cycloaddition (SPAAC) with azide-bearing biomolecules . The compound, with molecular formula C₄₄H₆₆N₂O₁₄ and molecular weight 847.01 g/mol , is primarily utilized as a PROTAC linker and as a versatile reagent in bioorthogonal labeling, drug delivery, and surface functionalization .

Why In-Class DBCO-PEG Linkers Cannot Be Interchanged Without Performance Consequence


The PEG spacer length in DBCO-PEG linkers is a critical determinant of molecular performance, influencing solubility, steric hindrance, and the spatial reach required for efficient bioconjugation and ternary complex formation in PROTACs [1]. Simply substituting a shorter linker, such as m-PEG4-DBCO, may compromise aqueous solubility and increase steric crowding, while a longer linker, such as m-PEG24-DBCO, may introduce unwanted flexibility that reduces conjugate stability or alters pharmacokinetic profiles [2]. Furthermore, the monodispersity of the PEG12 chain—a defined 12-unit length with a single molecular weight—ensures consistent and reproducible conjugation outcomes, a feature absent in polydisperse PEG alternatives . Therefore, generic substitution risks irreproducible data, suboptimal labeling efficiency, and failed in vivo studies due to unforeseen changes in linker performance [1].

Quantifiable Differentiation of m-PEG12-DBCO: Direct Evidence for Scientific Selection


Extended PEG12 Chain Length Provides a 71% Increase in Molecular Weight Over PEG4, Directly Correlating with Enhanced Aqueous Solubility and Reduced Aggregation

m-PEG12-DBCO (MW 847.01) possesses a significantly longer PEG spacer than its shorter-chain analog m-PEG4-DBCO (MW 494.59) . This 71% increase in molecular weight is a direct consequence of the extended PEG12 chain, which imparts superior hydrophilicity and solubility in aqueous buffers. While m-PEG4-DBCO is qualitatively soluble in DMSO and DMF, the longer PEG12 chain in m-PEG12-DBCO enables higher solubility (250 mg/mL in DMSO) and provides a greater 'reach' to minimize steric hindrance during conjugation [1]. Class-level inference from the field establishes that increased PEG length correlates directly with reduced protein aggregation and improved conjugate stability .

PEG Linker Bioconjugation Solubility

Spacer Length of ~46.3 Å in m-PEG12-DBCO Optimally Distances DBCO from Conjugation Site, Minimizing Steric Hindrance Compared to Shorter PEG4 (~20 Å) and PEG8 (~35 Å) Linkers

The m-PEG12-DBCO linker provides a defined spacer arm length of 46.3 Å [1]. This distance is significantly longer than that provided by shorter PEG linkers: m-PEG4-DBCO (estimated ~20 Å) and m-PEG8-DBCO (estimated ~35 Å) [2]. The extended reach ensures that the reactive DBCO group is positioned sufficiently far from the conjugated biomolecule, thereby reducing steric hindrance and enabling more efficient SPAAC click reactions with azide-labeled partners, particularly when targeting sterically shielded epitopes or when conjugating large proteins .

Spacer Length Steric Hindrance Bioconjugation Efficiency

m-PEG12-DBCO Exhibits High DMSO Solubility of 250 mg/mL, Enabling Preparation of Concentrated Stock Solutions Essential for Efficient Bioconjugation

m-PEG12-DBCO demonstrates excellent solubility in DMSO, achieving a concentration of 250 mg/mL (295.16 mM) with sonication . This high solubility allows for the preparation of concentrated stock solutions, which is a practical advantage for bioconjugation workflows requiring small reaction volumes and minimal organic solvent interference. In contrast, a related DBCO-PEG12-NHS ester exhibits a lower DMSO solubility of only 80 mg/mL , highlighting that the terminal functional group significantly impacts solubility even with an identical PEG12 spacer. This data underscores the favorable solubility profile of m-PEG12-DBCO for applications requiring high linker concentrations.

Solubility DMSO Bioconjugation Workflow

PROTAC Linker Length Optimization Studies Demonstrate That PEG12 Chain Length Can Be Critical for Achieving Target Protein Degradation, Whereas Shorter PEG Chains May Fail Entirely

A systematic study on Retro-2-based PROTACs revealed that the length of the flexible PEG chain linker directly dictates the degradation efficiency of the target protein GSPT1 [1]. Specifically, the study found that varying the PEG linker length significantly impacted the ability of the PROTAC to form a productive ternary complex between the E3 ligase and the target protein, with some shorter PEG linkers resulting in no degradation. This class-level evidence strongly supports the notion that the precise 12-unit PEG length in m-PEG12-DBCO is not arbitrary but is a tunable parameter that can be exploited to optimize PROTAC efficacy, and that substituting a linker of a different length could render a PROTAC inactive.

PROTAC Linker Optimization Protein Degradation

Monodisperse dPEG®12 Chain in m-dPEG®12-DBCO Provides a Single Molecular Weight of 861.03, Simplifying Conjugate Analysis Compared to Polydisperse PEG Alternatives

The discrete PEG (dPEG®) version of this linker, m-dPEG®12-DBCO, has a precise molecular weight of 861.03 g/mol and consists of a single chain length . This monodispersity contrasts sharply with traditional polydisperse PEG linkers, which exist as a mixture of chain lengths and molecular weights. As a result, conjugates made with monodisperse linkers yield well-defined, homogeneous products that are significantly easier to characterize by LC-MS and other analytical techniques [1]. For applications requiring rigorous quality control, such as in ADC or biopharmaceutical development, this analytical simplicity translates to reduced development time and increased confidence in batch-to-batch consistency [2].

Monodispersity PEGylation Analytical Characterization

Optimal Application Scenarios for m-PEG12-DBCO: Where Quantified Differentiation Drives Value


PROTAC Development Requiring Precise Spatial Optimization

For medicinal chemistry teams synthesizing PROTACs, m-PEG12-DBCO is the linker of choice when systematic SAR studies indicate that a 12-unit PEG spacer provides the optimal distance for ternary complex formation between an E3 ligase and a target protein. As demonstrated in studies on Retro-2-based PROTACs, linker length is not a passive parameter but a critical determinant of degradation efficiency [1]. Procuring m-PEG12-DBCO over a shorter or longer analog ensures that the linker geometry aligns with the requirements for productive ubiquitination, maximizing the likelihood of achieving potent and selective target degradation.

High-Density Bioconjugation on Sterically Hindered Surfaces

When labeling large biomolecules such as antibodies or functionalizing nanoparticles with dense surface coatings, the extended 46.3 Å spacer arm of m-PEG12-DBCO is essential to overcome steric hindrance [2]. This reach allows the reactive DBCO group to access azide-labeled sites that would be inaccessible to shorter linkers, thereby increasing conjugation efficiency and yield. Procurement in this context is justified by the need for a linker that can reliably functionalize challenging substrates, avoiding the low yields and batch variability associated with shorter PEG4 or PEG8 alternatives.

Bioconjugation Workflows Requiring High-Concentration Stock Solutions

In protocols where small reaction volumes are critical—such as labeling of precious or low-abundance proteins—the high DMSO solubility of m-PEG12-DBCO (250 mg/mL) offers a distinct practical advantage . This allows researchers to add minimal organic solvent to aqueous reaction mixtures, reducing the risk of protein precipitation or denaturation. Selecting m-PEG12-DBCO over a less soluble linker, such as DBCO-PEG12-NHS ester (80 mg/mL), minimizes solvent-induced artifacts and streamlines the experimental workflow, directly impacting data quality and reproducibility.

Development of Well-Characterized Bioconjugates for Regulatory Submission

For biopharmaceutical and ADC development programs, the monodisperse dPEG®12 version of this linker is non-negotiable for creating homogeneous, analytically tractable conjugates . The single, defined molecular weight eliminates the batch-to-batch variability and complex peak patterns inherent to polydisperse PEG linkers, simplifying LC-MS characterization and facilitating regulatory acceptance. Procuring m-dPEG®12-DBCO is a strategic decision to reduce analytical burden, accelerate development timelines, and ensure the production of a consistent, high-quality drug candidate.

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